molecular formula C8H11ClF3N3O2 B6240312 (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride CAS No. 2375250-72-7

(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride

Cat. No.: B6240312
CAS No.: 2375250-72-7
M. Wt: 273.6
InChI Key:
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Description

(2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride is a synthetic organic compound with potential applications in various scientific fields, including chemistry, biology, and medicine. This compound features a unique structure that includes an amino acid backbone with a trifluoromethyl-substituted pyrazole ring, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride typically involves multiple steps:

    Formation of the Pyrazole Ring:

    Amino Acid Backbone Construction: The amino acid backbone can be constructed via standard peptide synthesis techniques, starting from a suitable α-amino acid precursor.

    Coupling of the Pyrazole and Amino Acid: The pyrazole ring is then coupled to the amino acid backbone using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, to form corresponding oxo derivatives.

    Reduction: Reduction reactions can target the pyrazole ring or the trifluoromethyl group, potentially leading to the formation of dihydropyrazole or defluorinated products.

    Substitution: The trifluoromethyl group can be involved in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives with keto or aldehyde functionalities.

    Reduction: Reduced forms of the pyrazole ring or defluorinated products.

    Substitution: Substituted derivatives where the trifluoromethyl group is replaced by other functional groups.

Scientific Research Applications

Chemistry

In chemistry, (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study enzyme interactions and protein-ligand binding due to its amino acid backbone and pyrazole ring, which can mimic natural substrates or inhibitors.

Medicine

In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structure suggests it could be used in the design of new drugs, particularly those targeting enzymes or receptors that interact with amino acids or pyrazole derivatives.

Industry

In industrial applications, the compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals. Its trifluoromethyl group imparts stability and lipophilicity, making it useful in various formulations.

Mechanism of Action

The mechanism of action of (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, altering their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino acid backbone can facilitate transport and uptake by cells.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-amino-4-(1H-pyrazol-4-yl)butanoic acid hydrochloride: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    (2R)-2-amino-4-[3-(methyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride: Contains a methyl group instead of a trifluoromethyl group, affecting its lipophilicity and stability.

    (2R)-2-amino-4-[3-(chloromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride: The chloromethyl group can undergo different chemical reactions compared to the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (2R)-2-amino-4-[3-(trifluoromethyl)-1H-pyrazol-4-yl]butanoic acid hydrochloride imparts unique properties such as increased lipophilicity, metabolic stability, and potential for enhanced biological activity. This makes it a valuable compound for various scientific and industrial applications.

Properties

CAS No.

2375250-72-7

Molecular Formula

C8H11ClF3N3O2

Molecular Weight

273.6

Purity

95

Origin of Product

United States

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